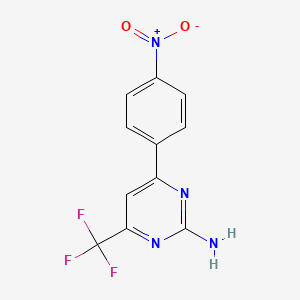
4-(4-Nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with an amino group, a nitrophenyl group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with trifluoroacetic acid and guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and dehydration to yield the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It is used in the production of advanced materials such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Amino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(trifluoromethyl)pyrimidine: Lacks the nitrophenyl group, resulting in different chemical properties and reactivity.
6-(4-Nitrophenyl)pyrimidine: Lacks the amino and trifluoromethyl groups, affecting its biological activity and applications.
2-Amino-6-phenyl-4-(trifluoromethyl)pyrimidine:
Uniqueness
2-Amino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the nitrophenyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H7F3N4O2 |
|---|---|
Poids moléculaire |
284.19 g/mol |
Nom IUPAC |
4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H7F3N4O2/c12-11(13,14)9-5-8(16-10(15)17-9)6-1-3-7(4-2-6)18(19)20/h1-5H,(H2,15,16,17) |
Clé InChI |
HQKXFAZSRHMTQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















